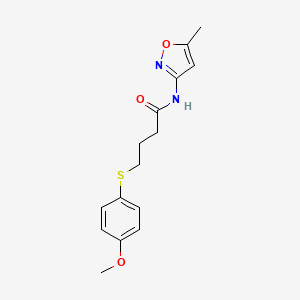

4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases and conditions.

Aplicaciones Científicas De Investigación

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

One notable application is in pharmacology, where derivatives of "4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide," such as the butanamide derivative S 19812, have been evaluated for their dual inhibition of cyclooxygenase and lipoxygenase pathways. This dual inhibition suggests potential therapeutic applications in managing pain and inflammation associated with conditions like osteoarthritis, owing to its analgesic and anti-inflammatory activities without significant gastric intolerance at certain doses (Tordjman et al., 2003).

Antioxidant and Anticancer Activities

Compounds bearing structural similarities have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, potentially offering a comparative advantage over known antioxidants like ascorbic acid. Furthermore, these derivatives exhibit cytotoxic effects against certain cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).

Lipoxygenase Inhibition

Synthesized derivatives like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have shown to inhibit lipoxygenase enzymes, indicating potential utility in treating conditions associated with lipoxygenase-mediated pathways. The specificity of these compounds towards lipoxygenase suggests a targeted approach in therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Synthesis of Heterocyclic Compounds

The chemical versatility of "this compound" enables the synthesis of a wide array of heterocyclic compounds. This versatility is crucial for developing new materials and molecules with potential applications in drug development, materials science, and as intermediates in organic synthesis. Such compounds can be tailored for specific functions, including as ligands in coordination chemistry or as building blocks in the synthesis of complex organic molecules (Mahata et al., 2003).

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-10-14(17-20-11)16-15(18)4-3-9-21-13-7-5-12(19-2)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBSBESLNQPUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)

![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)

![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2932842.png)

![N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932845.png)